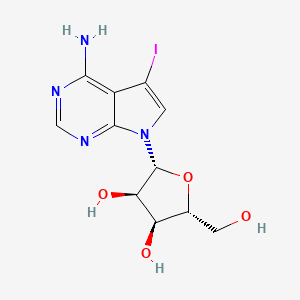

7-Iodo-7-deaza-D-guanosine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IN4O4/c12-4-1-16(10-6(4)9(13)14-3-15-10)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSIXKUPQCKWBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IN4O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24386-93-4 | |

| Record name | 5-Iodotubercidin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Genesis of a Powerful Scaffold: An In-depth Technical Guide to the Early Research on 7-Deazapurine Nucleosides

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the foundational research of 7-deazapurine nucleosides, a class of compounds that has become a cornerstone in the development of antiviral and anticancer therapeutics. By replacing the nitrogen atom at the 7-position of the purine ring with a carbon, early researchers unlocked a scaffold with altered electronic properties and a new site for chemical modification, leading to compounds with profound biological activity.[1][2][3][4][5] This document provides a comprehensive overview of the initial discoveries, synthetic strategies, and early biological evaluations that paved the way for the development of this important class of molecules.

The Rationale: Why 7-Deazapurines?

The purine ring is a fundamental component of nucleic acids, and nucleoside analogues have long been a fertile ground for the discovery of therapeutic agents. The nitrogen at the 7-position of the purine ring is involved in non-Watson and Crick hydrogen bonding, which can be crucial for RNA folding and function.[6] Early researchers hypothesized that replacing this nitrogen with a carbon atom to create a pyrrolo[2,3-d]pyrimidine core would alter the molecule's electronic distribution and steric profile.[1][2][3][4] This modification makes the five-membered ring more electron-rich and allows for the introduction of substituents at the C7 position, potentially leading to enhanced binding to enzymes or improved base-pairing in DNA and RNA.[1][2][3][4]

Nature's Blueprint: The Discovery of Tubercidin, Toyocamycin, and Sangivamycin

The journey into 7-deazapurine nucleosides began with the isolation of naturally occurring antibiotics. These compounds demonstrated significant cytotoxic and antimicrobial properties, providing the initial impetus for synthetic and medicinal chemistry efforts.

-

Tubercidin (7-deazaadenosine): Isolated from Streptomyces tubercidicus, Tubercidin was one of the first 7-deazapurine nucleosides to be discovered. Its potent biological activity, including antitumor and antiviral effects, made it a focal point of early research.[7]

-

Toyocamycin: This nucleoside, produced by Streptomyces toyocaensis, is distinguished by a nitrile group at the C5 position of the pyrrolo[2,3-d]pyrimidine ring.[8][9][10] Early studies in the 1970s began to unravel its biological activities and biosynthetic pathways.[9]

-

Sangivamycin: Closely related to Toyocamycin, Sangivamycin possesses a carboxamide group at the C5 position.[8][9] The interconversion between Toyocamycin and Sangivamycin, particularly the instability of the 5-thioamide analogs of Sangivamycin in cell culture medium, was an important early observation for researchers.[11]

These natural products served as the lead compounds for numerous subsequent synthetic and structure-activity relationship (SAR) studies.

Early Synthetic Strategies: Building the 7-Deazapurine Core

The promising biological activities of the natural 7-deazapurine nucleosides spurred the development of synthetic methods to create novel analogs. A key challenge was the construction of the pyrrolo[2,3-d]pyrimidine heterocyclic system and its subsequent glycosylation.

Construction of the Pyrrolo[2,3-d]pyrimidine Scaffold

Early syntheses often involved the construction of a substituted pyrimidine ring followed by the annulation of the pyrrole ring. These multi-step processes were crucial for accessing the core heterocyclic system.

Glycosylation: Attaching the Sugar Moiety

A critical step in the synthesis of 7-deazapurine nucleosides is the regioselective formation of the N-glycosidic bond. The Vorbrüggen glycosylation, a silyl-Hilbert-Johnson reaction, emerged as an efficient and stereoselective method.[8][12] This protocol typically involves the reaction of a silylated pyrrolo[2,3-d]pyrimidine base with a protected ribofuranose derivative in the presence of a Lewis acid catalyst.[12]

Experimental Protocol: A Generalized Vorbrüggen Glycosylation for 7-Deazapurine Nucleosides

-

Silylation of the Nucleobase: The 7-deazapurine heterocycle is suspended in an aprotic solvent (e.g., acetonitrile) and treated with a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) under an inert atmosphere. The mixture is heated to ensure complete silylation of the nucleobase.

-

Glycosylation Reaction: The protected sugar donor, typically 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, is added to the solution of the silylated base.

-

Lewis Acid Catalysis: A Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is added dropwise to the reaction mixture at a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the protected nucleoside is purified by column chromatography.

-

Deprotection: The protecting groups on the sugar moiety (e.g., benzoyl groups) are removed, typically by treatment with a base such as sodium methoxide in methanol, to yield the final 7-deazapurine nucleoside.

Early Biological Investigations: Unveiling Antiviral and Anticancer Potential

Initial biological screenings of both natural and synthetic 7-deazapurine nucleosides revealed a broad spectrum of activity, particularly against viruses and cancer cells.

Antiviral Activity

Early research demonstrated that 7-deazapurine nucleosides were potent inhibitors of various viruses, especially RNA viruses.[1][2][3][4] For example, arabinosyl and deoxyribosyl derivatives of Tubercidin, Toyocamycin, and Sangivamycin were found to be active against human cytomegalovirus (HCMV).[13] These early studies laid the groundwork for the development of 7-deazapurine nucleosides as treatments for infections caused by viruses such as hepatitis C (HCV) and Dengue virus (DENV).[1][10][14][15]

The primary mechanism of antiviral action involves the intracellular phosphorylation of the nucleoside to its triphosphate form by host cell kinases.[16] This triphosphate analog then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to chain termination and inhibition of viral replication.[16][17]

Anticancer Activity

The cytotoxic properties of naturally occurring 7-deazapurine nucleosides were recognized early on.[4][5] Subsequent research focused on elucidating their mechanisms of action in cancer cells. Many 7-deazapurine nucleosides, particularly 7-hetaryl-7-deazaadenosines, are activated by phosphorylation in cancer cells.[1][2][4] The resulting triphosphates can be incorporated into both RNA and DNA, leading to inhibition of protein synthesis and DNA damage, respectively.[1][2][4] Furthermore, many 7-deazaadenosine derivatives are potent inhibitors of adenosine kinases.[1][2][4]

More recent studies have shown that Toyocamycin can act as a potent and selective inhibitor of CDK9 and also inhibits ER stress-induced XBP1 mRNA splicing, highlighting the multifaceted nature of the anticancer activity of these compounds.[7][18][19]

Early Structure-Activity Relationship (SAR) Studies

Initial SAR studies focused on modifications of both the sugar moiety and the pyrrolo[2,3-d]pyrimidine base to understand the structural requirements for biological activity.

-

Sugar Modifications: While many sugar-modified analogs, such as deoxynucleosides and arabino-diastereomers, were synthesized, these modifications often led to a decrease in cytotoxic activity.[4] However, certain modifications, like the introduction of a 2'-C-methyl group, were later found to be beneficial for antiviral activity.[1][20]

-

Nucleobase Modifications: The C7 position of the 7-deazapurine ring proved to be a particularly fruitful site for modification. The introduction of small hetaryl groups at this position often resulted in potent cytotoxic activity.[21] In contrast, modifications at the C6 position were also explored to expand the SAR.[4] For some biological targets, such as Toxoplasma gondii adenosine kinase, the nitrogen at the 7-position was found not to be a critical structural requirement for binding.[22]

Table 1: Early 7-Deazapurine Nucleosides and their Biological Activities

| Compound | Key Structural Feature | Primary Biological Activity |

| Tubercidin | Unsubstituted 7-deazaadenosine | Anticancer, Antiviral |

| Toyocamycin | C5-nitrile | Anticancer, Antiviral |

| Sangivamycin | C5-carboxamide | Anticancer, Antiviral |

| Ara-tubercidin | Arabinose sugar | Antiviral (HCMV)[13] |

| 7-hetaryl-7-deazaadenosines | Hetaryl group at C7 | Potent Cytotoxicity[1][2][4] |

Conclusion and Future Directions

The early research on 7-deazapurine nucleosides laid a robust foundation for the development of a versatile and powerful therapeutic scaffold. The discovery of naturally occurring antibiotics like Tubercidin and Toyocamycin, coupled with the development of elegant synthetic strategies, opened the door to a vast chemical space with significant therapeutic potential. The initial findings on their antiviral and anticancer activities, along with early SAR studies, have guided decades of subsequent research, leading to the discovery of clinically relevant compounds. The fundamental principles uncovered during this early period continue to inform the design and development of novel 7-deazapurine nucleoside analogs with improved efficacy and selectivity.

References

-

Perlíková, P., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(5), 1118-1163. [Link]

-

ResearchGate. (n.d.). Tubercidin (1), toyocamycin (2), sangicamycin (3), and 5¢-deoxytubercidins 4a-d. [Link]

-

Li, S., et al. (2022). Biosynthesis and genome mining strategies for purine-derived N-nucleoside antibiotics. Frontiers in Bioengineering and Biotechnology, 10, 991817. [Link]

-

ResearchGate. (n.d.). (PDF) Pyrrolo[2,3- d ]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. [Link]

-

ResearchGate. (n.d.). Structures of 7-deazapurine nucleosides. [Link]

-

Lin, C., et al. (2020). Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents. European Journal of Medicinal Chemistry, 199, 112383. [Link]

-

Ujjinamatada, R. K., et al. (2007). Synthesis of pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents. Bioorganic Chemistry, 35(1), 25-34. [Link]

-

Ikehara, M., & Ogiso, Y. (1972). Synthesis and biological activity of pyrazolo[3,4,-d]pyrimidine nucleosides and nucleotides related to tubercidin, toyocamycin, and sangivamycin. Tetrahedron, 28(14), 3695-3704. [Link]

-

Rayala, R., et al. (2014). Synthesis of purine and 7-deazapurine nucleoside analogues of 6-N-(4-Nitrobenzyl)adenosine; inhibition of nucleoside transport and proliferation of cancer cells. ChemMedChem, 9(7), 1465-1473. [Link]

-

Semantic Scholar. (n.d.). Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. [Link]

-

Perlíková, P., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(5), 1118-1163. [Link]

-

Olsen, D. B., et al. (2004). A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties. Antimicrobial Agents and Chemotherapy, 48(10), 3944-3953. [Link]

-

Turk, S. R., et al. (1986). Pyrrolo[2,3-d]pyrimidine nucleosides as inhibitors of human cytomegalovirus. Antimicrobial Agents and Chemotherapy, 30(4), 544-550. [Link]

-

MDPI. (2022). Selective CDK9 Inhibition by Natural Compound Toyocamycin in Cancer Cells. [Link]

-

Gad, S. M., et al. (2008). Structure-activity relationships of 7-deaza-6-benzylthioinosine analogues as ligands of Toxoplasma gondii adenosine kinase. Journal of Medicinal Chemistry, 51(13), 3934-3945. [Link]

-

Ri, M., et al. (2012). Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing. Blood Cancer Journal, 2(7), e83. [Link]

-

Fleuti, M., et al. (2024). Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. ACS Omega, 9(18), 20493-20502. [Link]

-

Bio-Synthesis Inc. (n.d.). 7-Deaza-Adenosine, 7-Deaza-A RNA Modification. [Link]

-

De La Torre, D., & L. M. M. (2019). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Research, 171, 104603. [Link]

-

ResearchGate. (n.d.). Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents. [Link]

-

Wotring, L. L., et al. (1994). Relationship between cytotoxicity and conversion of thiosangivamycin analogs to toyocamycin analogs in cell culture medium. Biochemical Pharmacology, 48(5), 945-951. [Link]

-

Ri, M., et al. (2012). Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing. Blood Cancer Journal, 2(7), e83. [Link]

Sources

- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 7-Deaza-Adenosine, 7-Deaza-A RNA Modification [biosyn.com]

- 7. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis and genome mining strategies for purine-derived N-nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Relationship between cytotoxicity and conversion of thiosangivamycin analogs to toyocamycin analogs in cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Pyrrolo[2,3-d]pyrimidine nucleosides as inhibitors of human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Structure-activity relationships of 7-deaza-6-benzylthioinosine analogues as ligands of Toxoplasma gondii adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 7-Iodo-7-deaza-D-guanosine: An In-depth Technical Guide

Introduction

7-deazapurine nucleosides, analogs of natural purine nucleosides where the N-7 nitrogen is replaced by a carbon atom, are of significant interest in medicinal chemistry and drug development. This modification allows for the introduction of various substituents at the C7 position, leading to derivatives with potentially enhanced therapeutic properties. Among these, 7-Iodo-7-deaza-D-guanosine stands out as a crucial intermediate. The introduction of an iodine atom at the 7-position not only modulates the biological activity and pharmacokinetic properties but also provides a versatile handle for further functionalization through cross-coupling reactions.[1]

This guide provides a comprehensive overview of the chemical synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the strategic considerations, detailed experimental protocols, and the underlying chemical principles that govern this synthetic pathway.

Strategic Overview of the Synthesis

The synthesis of this compound is a multi-step process that can be broadly divided into two key stages: the preparation of the halogenated nucleobase and the subsequent glycosylation with a protected deoxyribose sugar, followed by deprotection. The overall strategy is designed to ensure regioselectivity and stereoselectivity, yielding the desired β-anomer of the final product.

Caption: A high-level overview of the synthetic strategy for this compound.

Part 1: Synthesis of the 7-Iodo-7-deazaguanine Nucleobase

The initial phase of the synthesis focuses on the regioselective iodination of the 7-deazaguanine core. To achieve this, appropriate protection of the functional groups on the nucleobase is paramount to prevent unwanted side reactions.

Protection of 7-deazaguanine

The exocyclic amine and the lactam function of 7-deazaguanine need to be protected before the iodination step. This is typically achieved using protecting groups that are stable under the iodination conditions but can be readily removed later in the synthesis. A common strategy involves the use of an isobutyryl group for the exocyclic amine.

Caption: Protection of the 7-deazaguanine nucleobase.

Iodination of Protected 7-deazaguanine

With the protected nucleobase in hand, the next critical step is the regioselective introduction of iodine at the C7 position. N-Iodosuccinimide (NIS) is a widely used and effective electrophilic iodinating agent for this transformation.[2][3] The reaction is typically carried out in a suitable aprotic solvent like N,N-dimethylformamide (DMF).

Experimental Protocol: Iodination of N2-isobutyryl-7-deazaguanine

-

Dissolution: Dissolve N2-isobutyryl-7-deazaguanine in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

-

Reagent Addition: Add N-iodosuccinimide (NIS) portion-wise to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer, and purify the crude product by column chromatography to obtain 7-Iodo-N2-isobutyryl-7-deazaguanine.[2]

| Parameter | Value/Condition |

| Starting Material | N2-isobutyryl-7-deazaguanine |

| Iodinating Agent | N-Iodosuccinimide (NIS) |

| Solvent | Anhydrous DMF |

| Temperature | Room Temperature |

| Reaction Time | Typically several hours to days[3] |

| Purification | Column Chromatography |

Part 2: Glycosylation and Deprotection

The second major stage of the synthesis involves the coupling of the iodinated nucleobase with a protected deoxyribose sugar, followed by the removal of all protecting groups to yield the final product.

Glycosylation

The glycosylation step is crucial for forming the N-glycosidic bond between the nucleobase and the sugar moiety. A common and effective method is the nucleobase anion glycosylation.[2][4] This involves generating an anion of the protected 7-Iodo-7-deazaguanine, which then acts as a nucleophile to displace a leaving group on the protected sugar, typically a halide. The stereochemical outcome of this reaction is critical, with the goal being the exclusive or predominant formation of the desired β-anomer.

Experimental Protocol: Nucleobase Anion Glycosylation

-

Anion Formation: Suspend the 7-Iodo-N2-isobutyryl-7-deazaguanine in an anhydrous aprotic solvent (e.g., acetonitrile) and treat it with a strong base, such as sodium hydride (NaH), to generate the nucleobase anion.

-

Sugar Addition: Add a solution of a protected 2-deoxy-D-ribofuranosyl chloride (e.g., 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose) to the reaction mixture.

-

Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

-

Work-up and Purification: After completion, carefully quench the reaction and purify the resulting protected nucleoside by column chromatography to separate the anomers.[3]

Caption: Workflow for the glycosylation of the iodinated nucleobase.

Deprotection

The final step in the synthesis is the removal of all protecting groups from both the nucleobase and the sugar moiety. This is typically achieved by treatment with a base, such as methanolic ammonia or sodium methoxide in methanol.[3][4] This step must be performed under conditions that do not compromise the integrity of the final product.

Experimental Protocol: Deprotection

-

Reaction Setup: Dissolve the protected this compound in a solution of methanolic ammonia.

-

Heating: Heat the reaction mixture in a sealed vessel at an elevated temperature (e.g., 65-70°C).[3]

-

Monitoring: Monitor the deprotection process by TLC or HPLC until all protecting groups are removed.

-

Purification: After completion, concentrate the reaction mixture and purify the final product, this compound, by a suitable method such as recrystallization or column chromatography.

| Parameter | Value/Condition |

| Starting Material | Protected this compound |

| Deprotecting Agent | Methanolic Ammonia or NaOMe/MeOH |

| Temperature | 65-70°C |

| Reaction Time | Several hours to days[3] |

| Purification | Recrystallization or Column Chromatography |

Conclusion

The synthesis of this compound is a well-established yet intricate process that requires careful control over reaction conditions and the strategic use of protecting groups. The resulting compound is not only a valuable tool for studying DNA-protein interactions and DNA structure but also a key precursor for the development of novel therapeutic agents through further chemical modifications at the 7-position. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully synthesize this important nucleoside analog.

References

-

Rose, M., et al. (2013). Halogenated 7-deazapurine nucleosides: stereoselective synthesis and conformation of 2′-deoxy-2′-fluoro-β-d-arabinonucleosides. Organic & Biomolecular Chemistry, 11(35), 5866-5876. [Link]

-

Bio-Synthesis Inc. 7-deaza-2'-deoxyguanosine, 7-deaza-dG Oligonucleotide Modification. Bio-Synthesis. [Link]

-

Graulich, N., et al. (2007). Regioselective Syntheses of 7-Halogenated 7-Deazapurine Nucleosides Related to 2-Amino-7-deaza-2′-deoxyadenosine and 7-Deaza-2′-deoxyisoguanosine. Helvetica Chimica Acta, 90(8), 1566-1584. [Link]

-

Pourceau, G., et al. (2007). Facile protection-free one-pot synthesis of 7-deaza-2′-deoxyguanosine-5′-triphosphate — A versatile molecular biology probe. Tetrahedron Letters, 48(33), 5893-5896. [Link]

-

Chapman, J., et al. (2024). Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs. RSC Advances, 14(28), 20081-20088. [Link]

- Ju, J., et al. (2005). Derivatives of 7-deaza-2′-deoxyguanosine-5′-triphosphate, preparation and use thereof.

-

Panattoni, A., et al. (2020). 7-Iodo-5-aza-7-deazaguanine ribonucleoside: crystal structure, physical properties, base-pair stability and functionalization. Acta Crystallographica Section C Structural Chemistry, 76(Pt 5), 455-463. [Link]

-

Tloušt'ová, E., et al. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society, 144(42), 19539-19551. [Link]

-

Česnek, M., et al. (2024). Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. ACS Omega, 9(18), 20731-20742. [Link]

-

Panattoni, A., et al. (2020). 7-Iodo-5-aza-7-deazaguanine ribonucleoside: crystal structure, physical properties, base-pair stability and functionalization. IUCrData, 5(5), x200535. [Link]

-

Taylor, E. C., et al. (2002). The synthesis of 7-deazaguanines as potential inhibitors of guanosine triphosphate cyclohydrolase I. Tetrahedron, 58(32), 6485-6495. [Link]

-

Dvořáková, P., et al. (2022). Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Journal of Medicinal Chemistry, 65(20), 13486-13506. [Link]

-

Tloušt'ová, E., et al. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society, 144(42), 19539-19551. [Link]

-

Loakes, D., et al. (2000). Enhancing the catalytic repertoire of nucleic acids. II. Simultaneous incorporation of amino and imidazolyl functionalities by two modified triphosphates during PCR. Nucleic Acids Research, 28(12), 2493-2501. [Link]

-

Dvořáková, P., et al. (2022). Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Journal of Medicinal Chemistry, 65(20), 13486-13506. [Link]

-

Gaur, R. L., et al. (2000). Biosynthesis of 7-Deazaguanosine-Modified tRNA Nucleosides: a New Role for GTP Cyclohydrolase I. Journal of Bacteriology, 182(12), 3345-3350. [Link]

-

He, J., et al. (1998). The base pairing properties of 8-aza-7-deaza-2′-deoxyisoguanosine and 7-halogenated derivatives in oligonucleotide duplexes with parallel and antiparallel chain orientation. Nucleic Acids Research, 26(19), 4414-4421. [Link]

-

Liau, A., et al. (2022). 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system. Nucleic Acids Research, 50(18), 10732-10746. [Link]

-

De Crécy-Lagard, V., et al. (2023). Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages. Journal of Biological Chemistry, 299(11), 105295. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Halogenated 7-deazapurine nucleosides: stereoselective synthesis and conformation of 2′-deoxy-2′-fluoro-β-d-arabinonucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Introduction: A Strategic Modification of a Fundamental Nucleoside

An In-Depth Technical Guide to the Chemical Properties of 7-Iodo-7-deaza-D-guanosine

This compound is a synthetically modified purine nucleoside that serves as a critical tool for researchers in molecular biology, chemical biology, and drug development. Its structure deviates from the natural D-guanosine in two key ways: the nitrogen atom at position 7 of the purine ring is replaced by a carbon atom (the "7-deaza" modification), and an iodine atom is attached to this new carbon (Figure 1). This engineered design imparts unique chemical properties that overcome significant experimental challenges and unlock new avenues for therapeutic innovation.

The primary utility of the 7-deaza backbone lies in its ability to disrupt non-canonical Hoogsteen base pairing, which is a major cause of secondary structure formation in guanine-rich DNA sequences.[1][2] These secondary structures often impede the processivity of DNA polymerases, leading to failures in PCR amplification and sequencing of GC-rich regions like CpG islands.[3] By substituting the N7 atom, a key hydrogen bond acceptor in Hoogsteen pairs, with a carbon, 7-deaza-guanosine derivatives ensure that base pairing proceeds exclusively through the canonical Watson-Crick face. This modification significantly enhances the stability and fidelity of DNA synthesis.[4][5]

Furthermore, the introduction of an iodine atom at the 7-position transforms the nucleoside into a versatile chemical intermediate. The carbon-iodine bond serves as an efficient reactive handle for post-synthetic functionalization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][6][7] This allows for the modular synthesis of a vast library of novel guanosine analogs with tailored properties for applications ranging from antiviral agents to potent modulators of immune signaling pathways.[6][7][]

This guide provides a comprehensive overview of the core chemical properties, reactivity, and applications of this compound, offering field-proven insights for its effective use in research and development.

Figure 1. Comparison of Guanosine and 7-Iodo-7-deaza-Guanosine structures.

Core Chemical and Physical Properties

A precise understanding of the fundamental properties of this compound is essential for its proper handling, storage, and application in experimental workflows.

| Property | Value | Source |

| IUPAC Name | 2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol | [9] |

| Molecular Formula | C₁₁H₁₃IN₄O₄ | [9][10] |

| Molecular Weight | 392.15 g/mol | [9][10] |

| CAS Number | 24386-93-4 | [9] |

| Physical Form | Solid | |

| λmax | 267 nm (in Tris-HCl, pH 7.5 for dGTP form) | [11] |

| Solubility | Soluble in DMSO | [12] |

Structural Implications and Reactivity

The unique behavior of this compound stems directly from its dual modifications. Each change addresses a specific challenge or creates a new opportunity for chemical manipulation.

The 7-Deaza Modification: Enhancing Glycosidic Bond Stability and Eliminating Secondary Structures

The replacement of the N7 nitrogen with a CH group fundamentally alters the electronic properties and hydrogen bonding potential of the purine ring.

-

Elimination of Hoogsteen Base Pairing: The N7 atom of guanine is a primary site for Hoogsteen hydrogen bonding, which can lead to the formation of G-quadruplexes and other complex secondary structures in GC-rich DNA. These structures are a major barrier to DNA polymerases. The 7-deaza modification removes this hydrogen bond acceptor, thereby preventing the formation of these inhibitory structures and linearizing the template strand for more efficient PCR and sequencing.[3][13]

-

Increased Glycosidic Bond Stability: The glycosidic bond in purine nucleosides is susceptible to cleavage under acidic conditions (depurination). The 7-deaza modification has been shown to increase the stability of this bond, making the resulting oligonucleotides more robust during synthesis, purification, and analysis, particularly in mass spectrometry applications where fragmentation is a concern.[4][5][14]

The 7-Iodo Modification: A Gateway to Chemical Diversity

The iodine atom at the 7-position is not merely a structural feature but a key functional group that enables extensive post-synthetic modification. Its primary role is to serve as a leaving group in palladium-catalyzed cross-coupling reactions.

Figure 2. Workflow for functionalization via Suzuki-Miyaura cross-coupling.

This reactivity is the cornerstone of its use as a molecular scaffold. Researchers can start with the single, readily available 7-iodo precursor and, through parallel synthesis, generate a diverse library of 7-substituted analogs. This is a highly efficient strategy in drug discovery for structure-activity relationship (SAR) studies. For example, this approach has been used to synthesize novel cyclic dinucleotide analogues that act as agonists for the STING (Stimulator of Interferon Genes) receptor, a critical target in immuno-oncology.[6][7] The ability to systematically vary the substituent at the 7-position allows for the fine-tuning of binding affinity and biological activity.

Key Applications and Methodologies

Application in DNA Amplification and Sequencing

The primary application of 7-deaza-guanosine derivatives (often as the triphosphate, 7-deaza-dGTP) is to overcome challenges in amplifying and sequencing GC-rich DNA templates.

Causality Behind Experimental Choice: Standard dGTP allows GC-rich regions to fold into stable secondary structures due to Hoogsteen G-G pairing. This stalls the DNA polymerase, resulting in weak or no PCR product and unreadable sequencing ladders. By substituting dGTP with 7-deaza-dGTP (or a mix of the two), these secondary structures are destabilized, allowing the polymerase to proceed through the template, yielding full-length products.[3]

Experimental Protocol: PCR of GC-Rich Templates

-

Reagent Preparation: Prepare PCR master mix as per your standard protocol.

-

Nucleotide Substitution: In the dNTP mix, replace dGTP entirely with 7-deaza-dGTP, or use a mixture (e.g., 3:1 ratio of 7-deaza-dGTP to dGTP). The optimal ratio may require empirical testing.

-

Template DNA: Use high-quality template DNA. The benefits of 7-deaza-dGTP are particularly pronounced when working with low amounts of poor-quality DNA.[3]

-

Thermal Cycling: Standard cycling conditions can often be used. However, for extremely difficult templates, consider combining the use of 7-deaza-dGTP with other PCR enhancers like betaine or DMSO.

-

Analysis: Analyze the PCR product by agarose gel electrophoresis. Expect to see a reduction in non-specific byproducts and a clearer band for the target amplicon compared to reactions using 100% dGTP.[3]

Application as a Synthetic Intermediate in Drug Discovery

This compound is a foundational building block for creating libraries of novel nucleoside analogs.

Causality Behind Experimental Choice: The carbon-iodine bond at the 7-position is sufficiently reactive to participate in cross-coupling reactions while the rest of the nucleoside remains stable. This allows for the selective and high-yield introduction of diverse chemical moieties (e.g., aryl, heteroaryl, alkyl groups) to probe the chemical space around the nucleobase and optimize interactions with a biological target.[6][7]

Figure 3. Logical workflow for drug discovery using the 7-iodo-7-deaza-guanosine scaffold.

Handling and Safety

Proper handling and storage are crucial to maintain the integrity of the compound.

Protocol: Stock Solution Preparation and Storage

-

Weighing: As a solid, handle in a well-ventilated area, using appropriate personal protective equipment (gloves, lab coat, safety glasses).

-

Dissolution: Prepare stock solutions in an anhydrous solvent like Dimethyl Sulfoxide (DMSO).[12] For a 10 mM stock, for example, dissolve 3.92 mg of this compound in 1 mL of DMSO.

-

Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[12] The compound should be protected from light.[12] Stock solutions stored at -80°C are typically stable for at least 6 months.[12]

Safety Profile

| Hazard Type | Statement |

| Pictogram | GHS07 (Exclamation mark) |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

(Data sourced from Sigma-Aldrich)

Conclusion

This compound is far more than a simple nucleoside analog; it is a strategically designed chemical tool that addresses fundamental challenges in nucleic acid chemistry. The 7-deaza modification provides a crucial advantage for the enzymatic processing of difficult GC-rich templates, while the 7-iodo group offers a versatile synthetic handle for the creation of novel molecular probes and therapeutic candidates. Its dual-functionality ensures its continued relevance and importance for researchers at the interface of chemistry, biology, and medicine. A thorough understanding of its properties, as detailed in this guide, is the first step toward leveraging its full potential in the laboratory.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Barpuzary, B., Negri, S., & Chaput, J. C. (2024). Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs. RSC Advances, 14(28), 20065-20070. Retrieved from [Link]

-

Pohar, J., et al. (2022). Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Journal of Medicinal Chemistry, 65(20), 13839–13863. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of 7-deaza-7-iodo-2′-deoxyadenosine. Retrieved from [Link]

-

Seela, F., et al. (2020). 7-Iodo-5-aza-7-deazaguanine ribonucleoside: crystal structure, physical properties, base-pair stability and functionalization. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 5), 455–464. Retrieved from [Link]

-

Jena Bioscience. (n.d.). 7-Deaza-7-iodo-dGTP. Retrieved from [Link]

-

Pohar, J., et al. (2022). Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. ACS Publications. Retrieved from [Link]

-

Seela, F., et al. (2020). 7-Iodo-5-aza-7-deazaguanine ribonucleoside: crystal structure, physical properties, base-pair stability and functionalization. PubMed Central. Retrieved from [Link]

-

Rosemeyer, H., et al. (1998). The base pairing properties of 8-aza-7-deaza-2′-deoxyisoguanosine and 7-halogenated derivatives in oligonucleotide duplexes with parallel and antiparallel chain orientation. Nucleic Acids Research, 26(11), 2739–2746. Retrieved from [Link]

-

Kirpekar, F., Nordhoff, E., Larsen, L. K., Kristiansen, K., Roepstorff, P., & Hillenkamp, F. (1998). 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry. Nucleic Acids Research, 26(11), 2554–2559. Retrieved from [Link]

-

Kirpekar, F., et al. (1998). Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry. PubMed Central. Retrieved from [Link]

-

Thiaville, J. J., et al. (2016). 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system. Nucleic Acids Research, 44(21), 10102–10114. Retrieved from [Link]

-

Jung, M., et al. (2002). 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands. Journal of Clinical Pathology: Molecular Pathology, 55(1), 55–57. Retrieved from [Link]

-

ResearchGate. (n.d.). 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands | Request PDF. Retrieved from [Link]

Sources

- 1. Improved synthesis and polymerase recognition of 7-deaza-7-modified α- l -threofuranosyl guanosine analogs - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03029J [pubs.rsc.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lab.rockefeller.edu [lab.rockefeller.edu]

- 5. Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 9. This compound | C11H13IN4O4 | CID 1830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. biosynth.com [biosynth.com]

- 11. 7-Deaza-7-iodo-dGTP, Guanosines labeled with Halogen atoms (F, Cl, Br, I) - Jena Bioscience [jenabioscience.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. The base pairing properties of 8-aza-7-deaza-2′-deoxyisoguanosine and 7-halogenated derivatives in oligonucleotide duplexes with parallel and antiparallel chain orientation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural and Functional Divergence of Guanosine and 7-Deaza-Guanosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic substitution of a single nitrogen atom with a carbon at the 7th position of the purine ring transforms guanosine into 7-deaza-guanosine, a modification with profound consequences for nucleic acid structure and function. This guide provides a comprehensive analysis of this molecular alteration, moving from the core chemical change to its far-reaching implications in molecular biology and therapeutic development. We will explore how the removal of the N7 hydrogen bond acceptor disrupts non-canonical Hoogsteen base pairing, a property leveraged to overcome significant challenges in DNA sequencing and PCR amplification of GC-rich regions. Furthermore, we will examine the role of the 7-deazapurine scaffold as a privileged structure in medicinal chemistry, forming the basis for potent antiviral and anticancer nucleoside analogs. This document serves as a technical resource, complete with detailed protocols and mechanistic insights, for professionals leveraging this powerful molecular tool.

The Core Structural Modification: A Single Atom Changes Everything

At the heart of the functional differences between guanosine and its 7-deaza analog is the replacement of the nitrogen atom at position 7 (N7) of the purine ring with a carbon-hydrogen (C-H) group.[1] This seemingly minor change has significant stereochemical and electronic ramifications.

-

Guanosine: The N7 atom in the imidazole portion of the purine ring acts as a hydrogen bond acceptor in the major groove of the DNA helix.[2] This capability is fundamental to the formation of non-canonical base pairing geometries, most notably Hoogsteen base pairs.[1][2]

-

7-Deaza-guanosine: The substitution of N7 with a C-H moiety physically removes this hydrogen bond acceptor.[2][3] While it leaves the standard Watson-Crick base-pairing face untouched, it completely abolishes the potential for Hoogsteen hydrogen bonding.[4][5] This modification also alters the electronic properties of the purine ring system, making it more electron-rich, which can influence stacking interactions and enzyme recognition.[6][7]

The inability of 7-deaza-guanosine to form Hoogsteen pairs is the primary driver of its utility in molecular biology.[1][8]

Biophysical Consequences: Destabilizing Aberrant Structures

The elimination of Hoogsteen pairing potential directly impacts the formation of troublesome secondary structures in nucleic acids, particularly in guanine-rich sequences.

Disruption of G-Quadruplexes and Other Superstructures

Guanine-rich sequences have a high propensity to form four-stranded structures known as G-quadruplexes (G4s), which are stabilized by stacked G-tetrads formed via Hoogsteen hydrogen bonds.[9][10] These and other superstructures can act as physical roadblocks for enzymes like DNA polymerase.[11][12]

By incorporating 7-deaza-guanosine (as 7-deaza-dGTP in enzymatic reactions), the formation of these Hoogsteen-dependent structures is prevented.[4][8] This "relaxation" of DNA secondary structure is critical for allowing polymerases to process through GC-rich regions that would otherwise cause stalling and premature termination of synthesis.[11][12]

Impact on Duplex Stability

While the primary effect of 7-deaza-guanosine is on non-canonical structures, its incorporation can also subtly influence the stability of the standard DNA duplex. Studies have shown that replacing guanosine with 7-deaza-guanosine can lead to a modest decrease in the overall melting temperature (Tm) of a DNA duplex. This is attributed to alterations in major groove hydration, cation organization, and the electronic properties of the base.[13]

| Property | Guanosine (in DNA) | 7-Deaza-Guanosine (in DNA) | Rationale for Difference |

| Hoogsteen Pairing | Capable (N7 is H-bond acceptor) | Incapable | N7 atom replaced by a C-H group, removing the acceptor site.[1][2] |

| G-Quadruplex Formation | Promotes | Inhibits | G-quadruplexes are stabilized by Hoogsteen bonds between guanines.[4][9] |

| Duplex Stability (ΔG) | Baseline | Slightly decreased | Altered major groove hydration and electronic properties.[13] |

| Interaction with Enzymes | Standard substrate | Generally well-tolerated by polymerases | The Watson-Crick face remains intact, allowing for standard base pairing.[2] |

Applications in Molecular Biology Workflows

The unique ability of 7-deaza-dGTP to resolve secondary structures makes it an indispensable tool for two cornerstone molecular biology techniques: DNA sequencing and the Polymerase Chain Reaction (PCR).

Resolving Compressions in Sanger Sequencing

A common issue in Sanger sequencing of GC-rich templates is the phenomenon of "compressions."[14][15] These artifacts arise when single-stranded DNA fragments form stable secondary structures (like hairpins) during gel electrophoresis. These folded structures migrate faster than their linear counterparts of the same length, causing bands on the sequencing gel (or peaks in a chromatogram) to become compressed and unreadable.[15]

By substituting dGTP with 7-deaza-dGTP during the sequencing reaction, these secondary structures are prevented from forming.[16] The resulting DNA fragments remain linear, allowing for accurate separation by size and yielding a clean, readable sequence.[17]

Caption: Workflow comparing standard vs. 7-deaza-dGTP sequencing.

Enhancing PCR Amplification of GC-Rich Targets

Amplifying DNA sequences with high GC content (>65%) is notoriously difficult.[11][12] The high melting temperature of these regions requires elevated denaturation temperatures, which can decrease polymerase stability. More importantly, the template strands are prone to forming stable intramolecular secondary structures that block polymerase progression, leading to low or no product yield.[12][18]

Incorporating 7-deaza-dGTP, typically in a 3:1 ratio with standard dGTP, effectively mitigates this issue.[8][18] It destabilizes the secondary structures, allowing the polymerase to amplify the target sequence efficiently.[11][19] This approach is often more effective than using additives like DMSO or betaine alone and can be combined with them for particularly challenging templates.[20]

This protocol provides a validated starting point for amplifying a challenging human gene promoter region with ~75% GC content.

1. Reaction Setup:

-

Assemble the PCR reaction on ice. It is critical to use a hot-start Taq polymerase to prevent non-specific amplification.[12]

-

For a 25 µL reaction, combine the following components:

Component Final Concentration Volume (µL) 10X PCR Buffer (with MgCl₂) 1X 2.5 Forward Primer (10 µM) 0.2 µM 0.5 Reverse Primer (10 µM) 0.2 µM 0.5 dNTP/7-deaza-dGTP Mix* 0.2 mM total 2.0 Human Genomic DNA (10 ng/µL) 5 ng 0.5 Hot-Start Taq Polymerase (5 U/µL) 1.25 U 0.25 Nuclease-Free Water - 18.75 | Total Volume | | 25.0 |

-

dNTP/7-deaza-dGTP Mix Composition (2.5 mM total): 0.5 mM dATP, 0.5 mM dCTP, 0.5 mM dTTP, 0.125 mM dGTP, and 0.375 mM 7-deaza-dGTP. This maintains the recommended 3:1 ratio of 7-deaza-dGTP to dGTP.[8][18]

2. Control Reactions (Self-Validation):

-

Negative Control: Set up one reaction with no DNA template to check for contamination.

-

Positive Control (Standard dNTPs): Set up a parallel reaction using a standard dNTP mix (0.2 mM each) instead of the 7-deaza-dGTP mix. This reaction is expected to yield less product or fail, validating the necessity of the analog.[11]

3. Thermal Cycling:

-

Use the following cycling conditions as a starting point. The annealing temperature (Ta) should be optimized based on the specific primers used.

Step Temperature (°C) Time Cycles Initial Denaturation 95 10 min 1 Denaturation 95 40 sec \multirow{3}{*}{35-40} Annealing 64 (Optimizable) 30 sec Extension 72 1 min Final Extension 72 7 min 1 | Hold | 4 | ∞ | 1 |

4. Analysis:

-

Analyze 5 µL of the PCR products on a 1.5% agarose gel.

-

Expected Outcome: The reaction containing 7-deaza-dGTP should show a distinct, specific band of the expected size. The control reaction with only dGTP may show a faint band, a smear, or no band at all, demonstrating the improved amplification efficiency.[17]

Therapeutic Relevance: The 7-Deazapurine Scaffold in Drug Design

The 7-deazapurine core structure is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[6][7] Replacing the N7 atom with a carbon allows for the attachment of various chemical groups at the C7 position, opening avenues for creating derivatives with potent and specific biological activities.[6] These analogs often function as antimetabolites, interfering with nucleic acid synthesis or cellular signaling pathways.

Antiviral and Anticancer Agents

Numerous 7-deazapurine nucleosides have been developed as therapeutic agents.[6][21] Their mechanism often involves intracellular phosphorylation to the active triphosphate form, which can then inhibit viral polymerases or be incorporated into DNA/RNA, leading to chain termination or cellular damage.[7]

-

Tubercidin (7-deazaadenosine): A naturally occurring antibiotic with potent anticancer and antiviral properties.[22]

-

Triciribine (TCN): A 7-deazapurine analog that acts as a selective inhibitor of the protein kinase Akt (also known as Protein Kinase B).[23][24] Akt is a crucial node in cell survival and proliferation signaling pathways and is often hyperactivated in cancer.[24][25] Triciribine binds to the PH domain of Akt, preventing its recruitment to the cell membrane and subsequent activation by phosphorylation, thereby promoting apoptosis in cancer cells.[24][26]

Caption: Mechanism of Akt inhibition by the 7-deaza-guanosine analog Triciribine.

Conclusion

The substitution of nitrogen for carbon at the 7th position of guanosine is a prime example of how a discrete structural modification can unlock substantial functional advantages. For the molecular biologist, 7-deaza-guanosine is a problem-solver, enabling the sequencing and amplification of otherwise intractable GC-rich DNA templates by preventing the formation of obstructive secondary structures. For the drug development professional, the 7-deazapurine scaffold provides a versatile and potent platform for designing targeted therapeutics that can disrupt critical cellular pathways in cancer and viral infections. A thorough understanding of the fundamental chemical difference—the abolition of Hoogsteen hydrogen bonding—is the key to effectively applying this powerful analog in both research and clinical settings.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pnas.org [pnas.org]

- 3. Improved synthesis and polymerase recognition of 7-deaza-7-modified α- l -threofuranosyl guanosine analogs - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03029J [pubs.rsc.org]

- 4. Identification of G-quadruplexes in long functional RNAs using 7-deaza-Guanine RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved synthesis and polymerase recognition of 7-deaza-7-modified α-l-threofuranosyl guanosine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. G-quadruplex - Wikipedia [en.wikipedia.org]

- 10. G-Quadruplex DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A study of 7-deaza-2′-deoxyguanosine–2′-deoxycytidine base pairing in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Using DNA sequencing electrophoresis compression artifacts as reporters of stable mRNA structures affecting gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. guptasarmalab.in [guptasarmalab.in]

- 16. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mp.bmj.com [mp.bmj.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Improved PCR Amplification of Broad Spectrum GC DNA Templates | PLOS One [journals.plos.org]

- 20. Betaine, Dimethyl Sulfoxide, and 7-Deaza-dGTP, a Powerful Mixture for Amplification of GC-Rich DNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 21. WO2010121576A3 - Novel 7-deazapurine nucleosides for therapeutic uses - Google Patents [patents.google.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. selleckchem.com [selleckchem.com]

- 24. Triciribine - Wikipedia [en.wikipedia.org]

- 25. Facebook [cancer.gov]

- 26. Triciribine Phosphate|AKT Signaling Inhibitor|For Research [benchchem.com]

Unlocking DNA's Potential: A Guide to 7-Deazapurine Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The substitution of natural purines with 7-deazapurine analogs represents a cornerstone of modern molecular biology and therapeutic development. By replacing the nitrogen atom at the 7th position (N7) of the purine ring with a carbon, these analogs fundamentally alter the hydrogen-bonding landscape of the DNA major groove. This seemingly minor change has profound implications, most notably the elimination of non-canonical Hoogsteen base pairing, which is responsible for the formation of secondary structures in GC-rich DNA sequences. This guide provides a comprehensive overview of the core principles, applications, and methodologies associated with 7-deazapurine analogs, offering field-proven insights for their effective utilization in research and drug discovery.

The Chemical Core: Understanding the 7-Deazapurine Modification

The utility of 7-deazapurine analogs stems directly from their structural difference compared to native purines. The pyrrolo[2,3-d]pyrimidine core of these analogs, while an excellent shape mimic of the natural purine base, possesses fundamentally altered electronic and hydrogen-bonding properties.[1][2]

From Purine to 7-Deazapurine: A Critical Substitution

The defining feature of a 7-deazapurine is the replacement of the nitrogen atom at position 7 with a carbon atom.[3] In natural guanine and adenine, the N7 atom acts as a hydrogen bond acceptor in the major groove, a critical feature for many DNA-protein interactions and for the formation of alternative DNA structures.[4] Removing this nitrogen atom eliminates this hydrogen-bonding capability without significantly distorting the overall B-DNA structure.[2]

Impact on DNA Duplex Stability and Structure

The incorporation of 7-deazapurine analogs has a nuanced effect on DNA duplex stability. While the overall B-DNA conformation is generally maintained, the removal of the N7 atom can lead to changes in hydration, base stacking, and electrostatic potential in the major groove.[2][5]

-

Destabilization of Non-Canonical Structures: The primary advantage is the disruption of Hoogsteen hydrogen bonds. This is particularly crucial in guanine-rich sequences, which are prone to forming G-quadruplexes and other aggregates that can stall DNA polymerases.[4] By replacing dGTP with 7-deaza-dGTP (c⁷dGTP), these secondary structures are destabilized, facilitating enzymatic processes.[4][6]

-

Duplex Stability: Oligonucleotides containing 7-deazapurine derivatives often exhibit interesting properties, such as increased duplex stability and diminished susceptibility to nucleases.[1] However, in some contexts, the loss of hydration at the major groove can lead to a reduction in the duplex melting temperature (Tm) compared to the unmodified DNA.[5]

-

Probing Interactions: Since the N7 atom is a key recognition point for many DNA-binding proteins and restriction enzymes, its removal serves as a powerful tool. DNA fully substituted with 7-deaza-2'-deoxyguanosine (c⁷dG) is protected from cleavage by numerous restriction endonucleases, providing a method to probe the specifics of enzyme-DNA recognition.[7][8]

Core Applications in Molecular Biology

The unique properties of 7-deazapurine analogs make them indispensable tools for overcoming common challenges in DNA amplification and sequencing.

Overcoming GC-Rich Templates in PCR and Sequencing

The Challenge: GC-rich DNA sequences (>65% GC content), commonly found in gene promoter regions and CpG islands, are notoriously difficult to amplify and sequence.[6] The high stability of G-C base pairs and the propensity of guanine tracts to form stable secondary structures via Hoogsteen hydrogen bonding cause DNA polymerase to stall, leading to weak or no amplification and sequencing artifacts like band compressions.[6]

The 7-Deazapurine Solution: The causal mechanism for failure is the formation of these secondary structures. By substituting dGTP with its analog, 7-deaza-dGTP, the potential for Hoogsteen base pairing is eliminated at its source. This prevents the template from folding into inhibitory structures, allowing the polymerase to proceed unimpeded.[6]

The synthesis of oligonucleotides containing these analogs typically follows the standard phosphoramidite approach on an automated DNA synthesizer. [5]The key is the initial chemical or chemoenzymatic synthesis of the protected 7-deazapurine nucleoside, which is then converted into a phosphoramidite building block ready for use in solid-phase synthesis. [1][9]

Conclusion and Future Outlook

7-deazapurine analogs are more than mere substitutes for natural bases; they are precision tools that allow researchers to manipulate the fundamental properties of DNA. From resolving problematic sequences in PCR to forming the basis of novel therapeutics and synthetic genomes, their impact is vast and growing. Future research will likely focus on expanding the diversity of C7-substituents to create novel functionalities, developing more efficient polymerase variants for incorporating these analogs, and further exploring their potential in epigenetic studies and as probes for complex DNA-protein machinery. The strategic replacement of a single nitrogen atom continues to open entire new avenues in the exploration and application of nucleic acids.

References

-

Maltseva, A. A., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. International Journal of Molecular Sciences. Available at: [Link]

-

Zhang, Y., et al. (2005). Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation. Organic Letters. Available at: [Link]

-

Kempeneers, V., et al. (2019). Conformational Morphing by a DNA Analog Featuring 7-Deazapurines and 5-Halogenpyrimidines and the Origins of Adenine-Tract Geometry. Nucleic Acids Research. Available at: [Link]

-

Oba, T., et al. (2014). Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle. The Journal of Organic Chemistry. Available at: [Link]

-

Seela, F., et al. (2007). 8-Aza-7-deazapurine-pyrimidine base pairs: The contribution of 2- and 7-substituents to the stability of duplex DNA. ResearchGate. Available at: [Link]

-

Maltseva, A. A., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. ResearchGate. Available at: [Link]

-

Al-Ostath, S., & Alanazi, A. S. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Molecules. Available at: [Link]

-

Tolstuitko, L. V., et al. (2021). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. RSC Advances. Available at: [Link]

-

Seela, F., & Röling, A. (1992). 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis. Nucleic Acids Research. Available at: [Link]

-

Seela, F., & Röling, A. (1992). 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis. PMC. Available at: [Link]

-

Weimann, A., et al. (2001). 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands. ResearchGate. Available at: [Link]

-

Hocek, M., et al. (2016). 5-Substituted Pyrimidine and 7-Substituted 7-Deazapurine dNTPs as Substrates for DNA Polymerases in Competitive Primer Extension in the Presence of Natural dNTPs. ACS Chemical Biology. Available at: [Link]

-

Thiaville, J. J., et al. (2021). 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system. Nucleic Acids Research. Available at: [Link]

-

Pohl, R., & Hocek, M. (2019). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Conformational Morphing by a DNA Analog Featuring 7-Deazapurines and 5-Halogenpyrimidines and the Origins of Adenine-Tract Geometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 7-Deazapurine containing DNA: efficiency of c7GdTP, c7AdTP and c7IdTP incorporation during PCR-amplification and protection from endodeoxyribonuclease hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents [mdpi.com]

The Pyrrolo[2,3-d]pyrimidine Core: A Technical Guide to the Discovery and Development of 7-Deaza Nucleosides

This guide provides an in-depth exploration of 7-deaza nucleosides, a versatile class of compounds that have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities. By replacing the nitrogen atom at the 7-position of the purine ring with a carbon, these analogs exhibit unique physicochemical properties that translate into potent antiviral, anticancer, and antibacterial agents. This document will traverse the historical discovery of naturally occurring 7-deaza nucleosides, delve into the intricacies of their synthetic methodologies, elucidate their mechanisms of action, and discuss their journey from laboratory curiosities to promising therapeutic candidates.

Genesis: The Natural Occurrence and Initial Discovery of 7-Deaza Nucleosides

The story of 7-deaza nucleosides begins not in a chemist's flask, but in nature. The first members of this class were discovered as secondary metabolites produced by various Streptomyces species. These naturally occurring pyrrolo[2,3-d]pyrimidine nucleosides, including tubercidin, toyocamycin, and sangivamycin, laid the foundational understanding of the biological potential of this scaffold.[1][2]

Tubercidin (7-deazaadenosine) , isolated from Streptomyces tubercidicus, was one of the earliest recognized 7-deaza nucleosides.[1][3] Its discovery highlighted the potent biological activity conferred by the 7-deaza modification. Toyocamycin and sangivamycin, also produced by Streptomyces species, are structurally related to tubercidin, differing by the presence of a nitrile and a carboxamide group at the 7-position, respectively.[1][2] The biosynthesis of these compounds originates from guanosine triphosphate (GTP), underscoring nature's elegant enzymatic machinery for constructing this modified purine core.[4][5] Early research into these natural products revealed their diverse biological activities, ranging from antibacterial and antifungal to potent antitumor and antineoplastic effects.[1]

The key structural feature of 7-deaza nucleosides is the replacement of the N-7 nitrogen of the purine ring with a carbon atom.[6] This seemingly minor alteration has profound implications for the molecule's electronic properties and its ability to interact with biological targets. Unlike purines, 7-deaza nucleosides are incapable of Hoogsteen base pairing in the major groove of DNA, a property that can be exploited in various molecular biology applications.[6]

The Art of Creation: Synthetic Strategies for 7-Deaza Nucleosides

The promising biological activities of natural 7-deaza nucleosides spurred the development of a plethora of synthetic methods to access these molecules and their analogs. These strategies can be broadly categorized into the construction of the 7-deazapurine core and the subsequent glycosylation to introduce the sugar moiety.

Building the Core: Synthesis of the Pyrrolo[2,3-d]pyrimidine Scaffold

The synthesis of the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) ring system is a cornerstone of this field. Various methods have been developed to construct this heterocyclic core, often starting from pyrimidine or pyrrole precursors. A common approach involves the condensation of a substituted pyrimidine with a suitable three-carbon synthon to form the fused pyrrole ring.

The Crucial Linkage: Glycosylation Methods

Once the 7-deazapurine base is synthesized, the next critical step is the attachment of a ribose or deoxyribose sugar to form the nucleoside. The Vorbrüggen glycosylation is a widely employed method, utilizing a protected sugar and a silylated heterocyclic base in the presence of a Lewis acid catalyst.[6] This reaction generally proceeds with good stereoselectivity, yielding the desired β-anomer.

Alternatively, enzymatic methods using purine nucleoside phosphorylases (PNPs) have been explored for the synthesis of 7-deaza nucleosides.[7] Chemoenzymatic approaches can offer advantages in terms of stereoselectivity and milder reaction conditions.[7]

The following diagram illustrates a generalized workflow for the chemical synthesis of 7-deaza nucleosides.

A detailed experimental protocol for a key synthetic step is provided below.

Experimental Protocol: Vorbrüggen Glycosylation for the Synthesis of a Protected 7-Deazaadenosine Analog

This protocol is a representative example and may require optimization for specific substrates.

-

Preparation of the Silylated Base: To a solution of 6-chloro-7-deazapurine (1.0 eq) in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA) (2.5 eq). Heat the mixture at reflux under an inert atmosphere (e.g., argon) for 2 hours, or until the base is fully dissolved and silylated.

-

Glycosylation Reaction: Cool the reaction mixture to room temperature. Add a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 eq) in anhydrous acetonitrile. Cool the mixture to 0°C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the protected 7-deazaadenosine analog.

A Spectrum of Activity: Biological Applications of 7-Deaza Nucleosides

The unique structural and electronic properties of 7-deaza nucleosides have led to their exploration in a wide range of therapeutic areas. Their ability to act as mimics of natural purine nucleosides allows them to interact with various enzymes and cellular pathways, often with enhanced efficacy or a different mode of action compared to their canonical counterparts.

Antiviral Agents: A Potent Arsenal

7-Deaza nucleosides have demonstrated significant promise as antiviral agents, with activity against a broad spectrum of viruses.

-

Hepatitis C Virus (HCV): 7-Deaza-2′-C-methyladenosine has been identified as a potent inhibitor of HCV replication.[8] Its triphosphate form acts as a chain terminator for the viral RNA-dependent RNA polymerase (RdRp).[8] The 7-deaza modification enhances the inhibitory potency against the HCV RdRp and improves pharmacokinetic properties.[8]

-

West Nile Virus (WNV): 7-Deaza-2′-C-methyladenosine (also known as MK-0608) has shown strong antiviral effects against WNV both in vitro and in vivo.[9] In a mouse model of WNV infection, this compound significantly protected against mortality, even when treatment was initiated after the onset of infection.[9][10]

-

Hepatitis B Virus (HBV): Novel 7-deaza nucleoside derivatives, such as 4'-C-cyano-7-deaza-7-fluoro-2'-deoxyadenosine (CdFA), have been designed and synthesized to combat drug-resistant HBV variants.[11]

-

Influenza Virus: A series of 6-methyl-7-substituted-7-deaza purine nucleoside analogs have been synthesized and evaluated for their activity against influenza A viruses, with some compounds demonstrating potent inhibition.[12]

-

Orthopoxviruses: 7-Deazaneplanocin A has exhibited potent antiviral activity against cowpox and vaccinia viruses.[13]

-

SARS-CoV-2: The naturally occurring 7-deaza nucleoside, sangivamycin, has been shown to be highly effective against multiple variants of SARS-CoV-2 in vitro, with greater potency than remdesivir.[14][15]

The following table summarizes the antiviral activity of selected 7-deaza nucleosides.

| Compound | Target Virus | Mechanism of Action (if known) | Reference(s) |

| 7-Deaza-2′-C-methyladenosine | HCV, WNV, ZIKV | RNA-dependent RNA polymerase inhibitor, chain terminator | [8][9][16] |

| 4'-C-cyano-7-deaza-7-fluoro-2'-deoxyadenosine (CdFA) | HBV (including resistant strains) | Reverse transcriptase inhibitor | [11] |

| 7-Deazaneplanocin A | Orthopoxviruses (Cowpox, Vaccinia) | S-adenosyl-l-homocysteine (AdoHcy) hydrolase inhibition | [13] |

| Sangivamycin | SARS-CoV-2 | Inhibition of viral replication | [14][15] |

| 6-methyl-7-substituted-7-deaza purine nucleosides | Influenza A (H1N1, H3N2) | Viral inhibition | [12] |

Anticancer Activity: Targeting Malignant Cells

The cytotoxic properties of 7-deaza nucleosides have been recognized since the discovery of tubercidin. Modern research has focused on developing novel analogs with improved selectivity and efficacy against various cancers.

7-(2-Thienyl)-7-deazaadenosine (AB61) is a potent nucleoside cytostatic with nanomolar activity against a range of cancer cell lines.[2] Its mechanism of action is complex, involving incorporation into both DNA and RNA, leading to DNA damage and inhibition of protein translation.[2] The selectivity of AB61 for cancer cells is attributed to its more efficient phosphorylation in malignant cells compared to normal fibroblasts.[2]

The following diagram illustrates the proposed mechanism of action for the anticancer agent AB61.

Antibacterial and Other Applications

The utility of 7-deaza nucleosides extends beyond antiviral and anticancer applications. Analogs of 8-aza-7-deazapurines have shown inhibitory properties against Mycobacterium tuberculosis.[7] Furthermore, the unique chemical properties of the 7-deaza scaffold have been exploited for the development of fluorescent nucleosides for use as molecular probes.[17][18]

Conclusion and Future Directions

The journey of 7-deaza nucleosides from their discovery in nature to their development as potent therapeutic agents is a testament to the power of natural product chemistry and rational drug design. The replacement of a single nitrogen atom with a carbon has unlocked a vast chemical space with diverse and potent biological activities. The continued exploration of novel synthetic methodologies will undoubtedly lead to the creation of new 7-deaza nucleoside analogs with enhanced efficacy, improved safety profiles, and novel mechanisms of action. As our understanding of the intricate cellular pathways that these molecules modulate deepens, so too will their potential to address a wide range of human diseases. The future of 7-deaza nucleoside research is bright, with ongoing efforts focused on lead optimization, preclinical development, and ultimately, the translation of these remarkable compounds into clinically effective therapies.

References

- Biosynthesis of 7-Deazaguanosine-Modified tRNA Nucleosides: a New Role for GTP Cyclohydrolase I. ASM Journals.

-

Improved synthesis and polymerase recognition of 7-deaza-7-modified α- l -threofuranosyl guanosine analogs. RSC Advances (RSC Publishing). [Link]

- Viral RNA-Dependent RNA Polymerase Inhibitor 7-Deaza-2′-C-Methyladenosine Prevents Death in a Mouse Model of West Nile Virus Infection. Antimicrobial Agents and Chemotherapy - ASM Journals.

-